Journal Name:Drugs in R&D
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Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsomega.3c02132
For environmental catalysis, a central topic is the design of high-performance catalysts and advanced mechanism studies. In the case of the removal of flue gas pollutants from coal-fired power plants, highly selective nanoreactors have been widely utilized together with plasma discharge characteristics, such as the catalytic oxidation of NO. Herein, a novel reactor with a three-dimensional hollow structure of TiO2 confining Co3O4 nanoclusters (Co3O4/TiO2-3DHS) has been developed for plasma-catalytic oxidation of NO, whose performance was compared with that of the commercial TiO2 confining Co3O4 cluster (Co3O4/TiO2). Specifically, Co3O4/TiO2-3DHS presented a higher efficiency (almost 100%) within lower peak–peak voltage (VP–P). More importantly, the NO oxidation efficiency was between 91.5 and 94.5% after a long time of testing, indicating that Co3O4/TiO2-3DHS exhibits more robust sulfur and water tolerance. Density functional theory calculations revealed that such impressive performance originates from the unique cluster-support effect, which changes the distribution of the active sites on the catalyst surface, resulting in the selective adsorption of flue gas. This investigation provides a new strategy for constructing a three-dimensional hollow nanoreactor for the plasma-catalytic process.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsomega.3c01123
In this study, microwave-assisted Knoevenagel condensation was used to produce two novel series of derivatives (1–6) from benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate. The synthesized compounds were characterized using Fourier transform infrared (FT-IR) and 1H NMR spectroscopies. The pharmacodynamics, toxicity profiles, and biological activities of the compounds were evaluated through an in silico study using prediction of activity spectra for substances (PASS) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies. According to the PASS prediction results, compounds 1–6 showed greater antineoplastic potency for breast cancer than other types of cancer. Molecular docking was employed to investigate the binding mode and interaction sites of the derivatives (1–6) with three human cancer targets (HER2, EGFR, and human FPPS), and the protein–ligand interactions of these derivatives were compared to those reference standards Tyrphostin 1 (AG9) and Tyrphostin 23 (A23). Compound 3 showed a stronger effect on two cell lines (HER2 and FPPS) than the reference drugs. A 20 ns molecular dynamics (MD) simulation was also conducted to examine the ligand’s behavior at the active binding site of the modeled protein, utilizing the lowest docking energy obtained from the molecular docking study. Enthalpies (ΔH), Gibbs free energies (ΔG), entropies (ΔS), and frontier molecular orbital parameters (highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) gap, hardness, and softness) were calculated to confirm the thermodynamic stability of all derivatives. The consistent results obtained from the in silico studies suggest that compound 3 has potential as a new anticancer and antiparasitic drug. Further research is required to validate its efficacy.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-15 , DOI:
10.1021/acsomega.3c02911
Mono-(Fe) and bimetallic Cox–Fe1–x–MOF with different Co and Fe contents was successfully synthesized by the solvothermal method. The structural properties of the prepared samples were characterized by X-ray diffraction, transmission electron microscopy (TEM), Brunauer–Emmett–Teller specific surface area, and Fourier transform infrared spectroscopy. The results revealed the successful formation of mono and mixed Cox–Fe1–x–MOF. Also, the results of TEM displayed that the particle structure of Cox–Fe1–x–MOF changed to octahedral after the addition of cobalt. The surface acidity results illustrated that the samples showed both Lewis and Brønsted acid sites, and Cox–Fe1–x–MOF possessed more surface acidity than Fe–MOF. The catalytic performance of the prepared samples was tested by synthesis of 14-phenyl-14H-dibenzo [a, j] xanthene (xanthene), and bimetallic Cox–Fe1–x–MOF showed higher activity compared to monometallic Fe–MOF. The sample with Co0.50–Fe0.50–MOF gave the highest yield of xanthene with 90.2%. In addition, the prepared samples were used for removal of Pb2+ and Cd2+ ions from the aqueous solution. The sample with Co0.50–Fe0.50–MOF showed the highest removal efficiency compared with mono- and other bimetallic samples. The results illustrated that the addition of Co to Fe enhanced the structural properties, acidity, and catalytic performance of the prepared samples due to the synergistic effect between Fe and Co ions. According to the obtained results, the prepared samples showed great potentials for the synthesis of pharmacologically active compounds and environmental protection.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1021/acsomega.3c02418
Norfloxacin (NFX), an important antibacterial fluoroquinolone, is a class IV drug according to the biopharmaceutics classification system (BCS) and has low solubility and permeability issues. Such poor physicochemical properties of drug molecules lead to poor delivery and are of serious concern to the pharmaceutical industry for clinical development. We present here a conceptually new approach to deliver NFX, by loading the drug molecule on the porous platform of a biocompatible metal–organic framework (MOF), MIL-100(Fe). The loading of the drug on the MOF leading to NFX@MIL-100(Fe) was characterized by Fourier transform infrared (FTIR), UV–visible spectroscopy, thermogravimetric analyses (TGA), and nitrogen adsorption studies. Controlled experiments resulted in the high loading of the drug molecule (∼20 wt %) along with the desired sustained release. We could further control the release of norfloxacin by coating drug-loaded MIL-100(Fe) with PEG, PEG{NFX@MIL-100(Fe)}. Both drug delivery systems (DDSs), NFX@MIL-100(Fe) and PEG{NFX@MIL-100(Fe)}, were tested for their biocompatibility through toxicity studies. The DDSs are biocompatible and show insignificant cytotoxicity, as revealed by cell viability studies through the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1021/acsomega.3c03114
State-of-the-art solid-state electrolytes (SSEs) are limited in their energy density and processability based on thick, brittle pellets, which are generally hot pressed in vacuum over the course of several hours. We report on a high-throughput, open-air process for printable thin-film ceramic SSEs in a remarkable one-minute time frame using a lithium lanthanum titanium oxide (LLTO)-based SSE that we refer to as robust LLTO (R-LLTO). Powder XRD analysis revealed that the main phase of R-LLTO is polycrystalline LLTO, accompanied by selectively retained crystalline precursor phases. R-LLTO is highly dense and closely matched to the stoichiometry of LLTO with some heterogeneity throughout the film. A minimal presence of lithium carbonate is identified despite processing fully in ambient conditions. The LLTO films exhibit remarkable mechanical properties, demonstrating both flexibility with a low modulus of ∼35 GPa and a high fracture toughness of >2.0 MPam. We attribute this mechanical robustness to several factors, including grain boundary strengthening, the presence of precursor crystalline phases, and a decrease in crystallinity or ordering caused by ultrafast processing. The creation of R-LLTO─a ceramic material with elastic properties that are closer to polymers with higher fracture toughness─enables new possibilities for the design of robust solid-state batteries.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-27 , DOI:
10.1021/acsomega.2c03572
This work utilizes the synergistic effect between three different functional phases of thermal insulation, i.e., hollow ceramic microspheres (HCMs), hollow silica microspheres (HSMs), and hydroxy silicone oil blowing agent, to prepare a flexible and efficient thermal insulation composite with low thermal conductivity and high structural strength. First, the effects of the three phases on the mechanical and thermomechanical properties of silicon rubber (SR) were analyzed using a scanning electron microscope (SEM), a thermogravimetric (TG) analyzer, a thermal conductivity meter, and a universal testing machine, respectively. Then, the thermal insulation mechanism of multiphase thermal insulation composite materials was analyzed. The results show that the thermal stability and mechanical performance of composites were significantly enhanced, particularly for sample 18H, whose Tmax and char yield reached 621.3 °C and 77.5%, respectively, representing a respective increase of 12.1 and 35.3% compared to those of pure SR. After heat treatment at 1000 °C, the linear shrinkage of the sample diameter was about 9.4%, while the thermal conductivity was as low as 0.064 W/(m·K), which was 53.2% lower than that of the pure matrix SR. We believe that this work can serve as a reference for the preparation of heat insulation and protection materials with low thermal conductivity and high structural strength.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1021/acsomega.3c04266
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-ToF MS) is a promising strategy for clinical diagnosis based on metabolite detection. However, several bottlenecks (such as the lack of reproducibility in analysis, the presence of an important background in low-mass range, and the lack of organic matrix for some molecules) prevent its transfer to clinical cases. These limitations can be addressed by using nanoporous silicon surfaces chemically functionalized with silane monolayers. In the present study, sepsis metabolite biomarkers were used to investigate the effects of silane monolayers and porous silicon substrates on MALDI-ToF MS analysis (signal-to-noise value (S/N), relative standard deviation of the S/N of triplicate samples (STDmean), and intra-substrates uniformity). Also, the impact of the physicochemical properties of metabolites, with different isoelectric points and hydrophobic–hydrophilic balances, was assessed. Four different silane molecules, with various alkyl chain lengths and head-group charges, were self-assembled in monolayers on plane and porous silicon surfaces. Their surface coverage and conformity were investigated by X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS). The seven metabolites detected on the stainless-steel target plate (lysophosphatidylcholine, caffeine, phenylalanine, creatinine, valine, arginine, and glycerophosphocholine) are also detected on the silanized and bare, plane and porous silicon surfaces. Moreover, two metabolites, glycine and alanine, which are not detected on the stainless-steel target plate, are detected on all silanized surfaces, except glycine which is not detected on CH3 short-modified porous silicon and on the bare plane silicon substrate. In addition, whatever the metabolites (except phenylalanine and valine), at least one of the silicon surfaces allows to increase the S/N value in comparison with the stainless-steel target plate. Also, the heterogeneity of matrix crystallization features is linked to the STDmean which is poor on the NH3+ monolayer on plane substrate and better on the NH3+ monolayer on porous substrate, for most of the metabolites. Nevertheless, matrix crystallization features are not sufficient to systematically get high STDmean and uniformity in MALDI-ToF MS analysis. Indeed, the physicochemical properties of metabolites and surfaces, limitations in metabolite extraction from the pores, and improvement in metabolite desorption due to the pores are shown to significantly impact MS analysis. In particular, in the case of the most hydrophobic metabolites studied, the highest S/N values and the best STDmean and uniformity (the lowest values) are reached by using porous substrates, while in the case of the most hydrophilic metabolites studied, plane substrates demonstrated the highest S/N and the lowest STDmean. No clear trend of surface chemistry was evidenced.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1021/acsomega.3c01368
This work reports on the antibacterial activity of two tetrandrine derivatives, with acridine (MAcT) and anthracene (MAnT) units, against Gram-positive and Gram-negative bacteria of clinical importance by the broth microdilution method as well as their antioxidant activity against ABTS•+ and DPPH•+ radicals. Unlike natural tetrandrine, its derivatives inhibited bacterial growth, showing selectivity against Staphylococcus aureus with notable activity of MAnT (MIC = 0.035 μg/mL); this compound also has good activity against the ABTS•+ radical (IC50 = 4.59 μg/mL). Cell membrane integrity studies and reactive oxygen species (ROS) detection by fluorescent stains helped to understand possible mechanisms related to antibacterial activity, while electrophoretic mobility assays showed that the derivatives can bind to bacterial DNA plasmid. The results indicate that MAnT can induce a general state of oxidative stress in S. aureus and Escherichia coli, while MAcT induces an oxidative response in S. aureus. Complementary electrochemical studies were included.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1021/acsomega.3c01850
Maspin is known to regress tumors by inhibiting angiogenesis; however, its roles have been reported to be context- and sequence-dependent. Various proteins and cofactors bind to maspin, possibly explaining its conflicting roles. Moreover, polymorphic forms of maspin have also been linked to tumor regression and survival; for instance, maspin with Ser at 176 (maspin-S176) promotes tumors, while maspin with Pro at 176 (maspin-P176) has opposing roles in cancer pathogenesis. With the help of long molecular dynamics simulations, a possible link between polymorphic forms and tumor progression has been established. First, maspin is dynamically stable with either amino acid at the 176 position. Second, differential contacts have been observed among various regions; third, these contacts have significantly altered the electrostatic energetics of various residues; finally, these altered electrostatics of maspin-S176 and maspin-P176 rewire the polar contacts that abolished the allosteric control of the protein. By combining these factors, the altered electrostatics substantially affect the localization and preference of maspin-binding partners, thus culminating in a different maspin-protein(cofactor)-interaction landscape that may have been manifested in previous conflicting reports. Here, the underlying reason has been highlighted and discussed, which may be helpful for better therapeutic manipulation.
Drugs in R&D ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1021/acsomega.3c04546
Temperature plays a crucial role in the preparation of polyvinyl chloride (PVC) gels for optical applications. Incorrect temperature selection can lead to various issues such as poor surface roughness, inadequate light transmission, and insufficient solution for optical devices. To address this challenge, this study focuses on the preparation of PVC gel samples by combining PVC powder (n = 3000), eco-friendly dibutyl adipate, and tetrahydrofuran at different stirring temperatures ranging from 40 to 70 °C. The PVC gel preparation process is categorized into four groups (T40, T50, T60, and T70) based on the mixing temperatures, employing a controlled test method with specific temperature conditions. The prepared PVC gel samples are then subjected to analysis to evaluate various properties including surface morphology, tensile strength, light transmittance, and electrical response time. Among the samples, the PVC gel prepared at 60 °C (referred to as T60) exhibits excellent optical properties, with a transmittance of 91.2% and a tensile strength of 2.07 MPa. These results indicate that 60 °C is an optimal reaction temperature. Notably, the PVC gel microlenses produced at this temperature achieve their maximum focal length (ranging from −8 to −20 mm) within approximately 60 s, and they recover their initial state within around 80 s after the power is switched off. This focal length achievement is twice as fast as reported in previous studies on microlenses. It is observed that the reaction temperature significantly influences the solubility of the resin-based raw materials and the homogeneity of the gel. Consequently, these findings open up possibilities for utilizing PVC gel microlenses in novel commercial optics applications, thanks to their desirable properties.
Supplementary Information
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